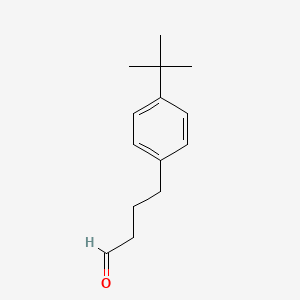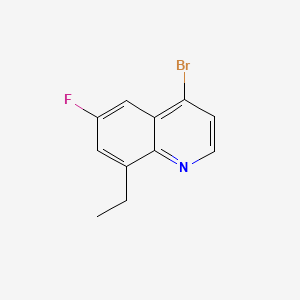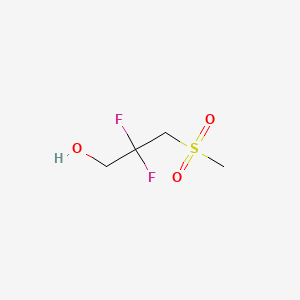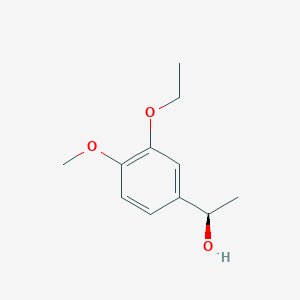
(R)-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a hydroxyl group attached to the ethan-1-ol moiety. The ®-configuration indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to obtain the desired ®-enantiomer. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction parameters are often employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding ketone, while reduction may yield the corresponding alkane.
Applications De Recherche Scientifique
®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
- 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one: The corresponding ketone.
- 1-(3-Ethoxy-4-methoxyphenyl)ethane: The corresponding alkane.
Uniqueness
®-1-(3-Ethoxy-4-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or other related compounds
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(1R)-1-(3-ethoxy-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O3/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-8,12H,4H2,1-3H3/t8-/m1/s1 |
Clé InChI |
HEODDLYXMFYQES-MRVPVSSYSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)[C@@H](C)O)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



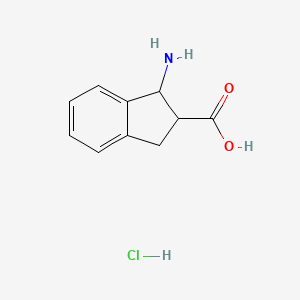
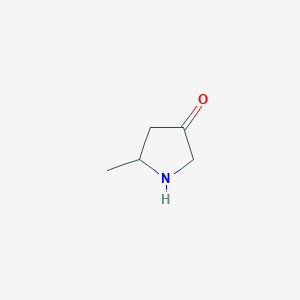
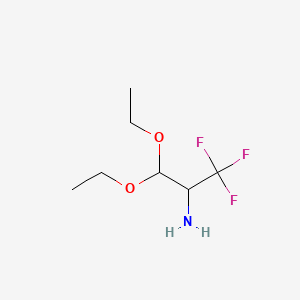

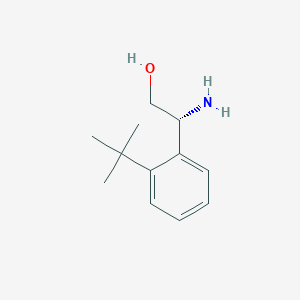
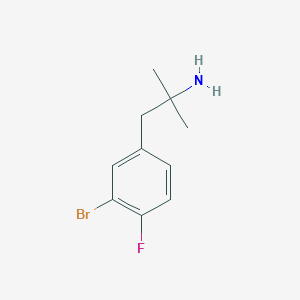
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)

